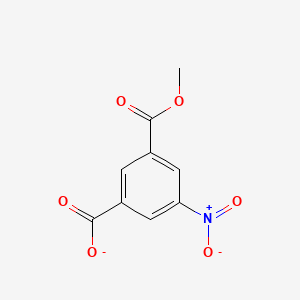Monomethyl-5-nitroisophthalate
CAS No.:
Cat. No.: VC14431070
Molecular Formula: C9H6NO6-
Molecular Weight: 224.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H6NO6- |
|---|---|
| Molecular Weight | 224.15 g/mol |
| IUPAC Name | 3-methoxycarbonyl-5-nitrobenzoate |
| Standard InChI | InChI=1S/C9H7NO6/c1-16-9(13)6-2-5(8(11)12)3-7(4-6)10(14)15/h2-4H,1H3,(H,11,12)/p-1 |
| Standard InChI Key | ZCRNIIJXDRYWDU-UHFFFAOYSA-M |
| Canonical SMILES | COC(=O)C1=CC(=CC(=C1)C(=O)[O-])[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
Monomethyl-5-nitroisophthalate is a derivative of isophthalic acid, featuring a nitro group at the 5-position and a methyl ester at one of the carboxyl groups. Its systematic IUPAC name is 3-(methoxycarbonyl)-5-nitrobenzoic acid, reflecting the substitution pattern on the benzene ring. The compound’s structure is defined by the following attributes:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1955-46-0 | |
| Molecular Formula | ||
| Molecular Weight | 225.15 g/mol | |
| MDL Number | MFCD00009793 | |
| XLogP3 (Partition Coefficient) | 1.65 at 25°C |
The nitro group at the 5-position introduces electron-withdrawing effects, influencing the compound’s reactivity in electrophilic substitution and esterification reactions .
Synonyms and Regulatory Identifiers
The compound is recognized under multiple synonyms, including:
-
5-Nitroisophthalic acid monomethyl ester
-
Methyl hydrogen 5-nitroisophthalate
Regulatory identifiers include:
Synthesis and Production
Industrial Synthesis from Dimethyl 5-Nitroisophthalate
The most well-documented synthesis involves the partial hydrolysis of dimethyl 5-nitroisophthalate under basic conditions. A representative procedure is outlined below:
Reaction Conditions
-
Reactants: Dimethyl 5-nitroisophthalate (2.5 g), methanol (38.5 mL), sodium hydroxide (0.42 g in 5 g water).
-
Temperature: Reflux (~65°C).
-
Duration: 2 hours.
Mechanistic Overview
The reaction proceeds via nucleophilic attack by hydroxide ions on the methyl ester group, selectively hydrolyzing one ester moiety while preserving the other. The regioselectivity is attributed to steric and electronic factors, with the nitro group directing hydrolysis to the less hindered carboxylate .
Key Steps
-
Dissolution of dimethyl ester in methanol under heating.
-
Dropwise addition of aqueous NaOH to initiate hydrolysis.
-
Acidification with HCl to precipitate the monomethyl ester.
Alternative Synthetic Routes
Enzymatic esterification using carboxyl methyltransferases (CMTs) has been explored for regioselective synthesis. For example, FtpM enzyme from Streptomyces species demonstrates preferential methylation of the 5-carboxyl group in nitro-substituted isophthalic acids, achieving >90% regioselectivity . This biocatalytic approach offers advantages in sustainability and selectivity compared to traditional methods.
Physicochemical Properties
Thermal and Solubility Profiles
Monomethyl-5-nitroisophthalate exhibits the following properties:
The compound’s low water solubility and high thermal stability make it suitable for reactions in non-polar solvents.
Spectroscopic Data
-
IR Spectroscopy: Strong absorptions at 1720 cm⁻¹ (ester C=O) and 1530 cm⁻¹ (asymmetric NO₂ stretch).
-
NMR: NMR (DMSO-d₆) signals at δ 8.72 (s, 1H, aromatic), 8.52 (d, 1H, aromatic), and 3.89 (s, 3H, OCH₃) .
Applications in Pharmaceutical and Materials Science
Role in Bioconjugation Chemistry
Monomethyl-5-nitroisophthalate is a precursor to heterotrifunctional crosslinkers, which enable simultaneous conjugation of peptides, antibodies, and fluorescent probes. For example, its activated esters are used to synthesize:
-
3-Amino-5-[(dipropylamino)carbonyl]benzoic acids: Key intermediates in protease inhibitor development .
-
Histone Demethylase LSD1 Inhibitors: These compounds show promise in targeting cancer cells by modulating epigenetic pathways .
Polymer Chemistry Applications
The monoester serves as a monomer in the synthesis of nitro-aromatic polyesters, which are investigated for their high thermal stability and potential use in coatings and adhesives. Enzymatic polymerization studies using CMTs highlight its utility in creating regioselectively substituted polymers .
| Manufacturer | Packaging | Price | Purity | Updated |
|---|---|---|---|---|
| TCI Chemical | 25g | $46 | >98.0% | 2024-03-01 |
| Alfa Aesar | 50g | $50.1 | 99% | 2021-12-16 |
| TRC | 50g | $250 | N/A | 2021-12-16 |
Regulatory and Environmental Considerations
Environmental Impact
-
LogP: 1.65 indicates moderate hydrophobicity, suggesting potential bioaccumulation in aquatic systems .
Regulatory Compliance
-
TSCA Listed: Yes (US Toxic Substances Control Act).
-
HS Code: 29173980 (Carboxylic acids with nitrogen-containing function) .
Future Research Directions
-
Optimization of Biocatalytic Synthesis: Enhancing enzyme efficiency for industrial-scale production.
-
Exploration of Novel Applications: Investigating its use in metal-organic frameworks (MOFs) and drug delivery systems.
-
Toxicological Studies: Long-term ecotoxicological assessments to guide safer handling protocols.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume